R-2-Amino-2,3-dimethyl-butan-1-OL
Description
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Properties
CAS No. |
155158-75-1 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-amino-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(3,7)4-8/h5,8H,4,7H2,1-3H3/t6-/m0/s1 |
InChI Key |
NDBACGDBUINENU-LURJTMIESA-N |
SMILES |
CC(C)C(C)(CO)N |
Isomeric SMILES |
CC(C)[C@](C)(CO)N |
Canonical SMILES |
CC(C)C(C)(CO)N |
Synonyms |
R-2-AMINO-2,3-DIMETHYL-BUTAN-1-OL |
Origin of Product |
United States |
Preparation Methods
Transaminase-Catalyzed Asymmetric Amination
Using a ketone precursor (e.g., 2,3-dimethyl-2-butanone) and an amino donor (e.g., isopropylamine), R-selective transaminases catalyze the direct synthesis of the (R)-enantiomer. For example, the transaminase ATA-301 achieves >99% enantiomeric excess (ee) in similar substrates.
Reaction Scheme :
Optimized Parameters :
Nitrile Hydratase-Mediated Hydration
While primarily used for amide synthesis, nitrile hydratases from Rhodococcus strains (e.g., Rhodococcus qingshengii) can hydrate nitriles to alcohols under specific conditions. For example, 2-amino-2,3-dimethyl butyronitrile is hydrolyzed to the corresponding alcohol using microbial nitrile hydratase.
Key Data :
Chemical Reduction of α-Amino Ketones
Chiral reduction of α-amino ketones using borane or lithium aluminum hydride (LiAlH₄) in the presence of a chiral catalyst provides enantioselective access.
Borane Reduction with Chiral Auxiliaries
A prochiral ketone (e.g., 2-amino-2,3-dimethyl butanone) is reduced using borane tetrahydrofuran (BH₃·THF) and a chiral oxazaborolidine catalyst to yield the (R)-alcohol. This method mirrors the synthesis of valinol from valine.
Typical Protocol :
Lithium Aluminum Hydride Reduction
Direct reduction of α-amino ketones with LiAlH₄ produces racemic alcohols, which require subsequent resolution. For example, 2-amino-2,3-dimethyl butanone is reduced to the racemic alcohol, followed by L-tartaric acid resolution.
Reaction Conditions :
Chiral Pool Synthesis from Natural Products
Starting from chiral amino acids or terpenes avoids resolution steps. For instance, D-valine is reduced to (R)-valinol, and analogous strategies apply to the target compound.
Valine-Derived Synthesis
D-valine is esterified to methyl D-valinate, followed by reduction with LiAlH₄ to yield (R)-valinol. Structural analogs like R-2-amino-2,3-dimethyl-butan-1-ol can be synthesized via similar pathways with modified alkylation steps.
Modification Steps :
-
Alkylation of D-valine methyl ester with methyl iodide.
-
Reduction with LiAlH₄.
-
Purification via fractional distillation.
Comparison of Methods
| Method | Advantages | Limitations | Yield | ee |
|---|---|---|---|---|
| Chiral Resolution | Simple, scalable | Requires racemic synthesis, low yield | 40–60% | >99% |
| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme cost, substrate specificity | 70–90% | >99% |
| Chemical Reduction | Broad substrate scope | Requires chiral catalysts/auxiliaries | 80–95% | 90–98% |
| Chiral Pool Synthesis | No resolution needed | Limited starting material availability | 60–75% | 100% |
Industrial Considerations
-
Enzymatic routes are favored for sustainability but require optimized enzyme stability and cost-effective production.
-
Chemical resolution remains prevalent due to established protocols, though it generates waste.
-
Asymmetric catalysis is ideal for high-value pharmaceuticals but demands expensive ligands .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing R-2-Amino-2,3-dimethyl-butan-1-OL, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves reductive amination or stereoselective alkylation of precursors. For example, intermediates can be characterized using IR spectroscopy (to confirm functional groups like -NH2 and -OH) and PMR spectroscopy (to verify stereochemistry and methyl group positions) . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid racemization, as stereochemical purity is critical for biological activity .
Q. How should this compound be safely handled and stored to ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, face shield) to avoid skin/eye contact. Work in a fume hood to minimize vapor inhalation .
- Storage : Keep in a sealed container under dry, inert gas (e.g., N2) to prevent oxidation. Store at 2–8°C in a ventilated area away from ignition sources .
Q. What are the key stability concerns for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Test aqueous solutions at pH 2–12 (using HCl/NaOH) and monitor decomposition via HPLC or TLC.
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, secondary alcohols like this compound may dehydrate above 100°C .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in acylation or alkylation reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) or density functional theory (DFT) to study transition states. For example, acylation reactions may follow an AN mechanism (association-nucleophilic), where the amino group acts as a nucleophile. Isotopic labeling (e.g., D2O for -OH protons) can track proton transfer steps .
Q. How do spectroscopic data (e.g., NMR, IR) resolve contradictions between computational models and experimental results?
- Methodological Answer : Compare experimental 13C NMR chemical shifts with DFT-predicted values (e.g., using B3LYP/6-31G* basis sets). Discrepancies in methyl group chemical shifts (~20–25 ppm) may indicate errors in conformational modeling. IR peak assignments (e.g., -NH2 stretching at 3300–3500 cm⁻¹) can validate hydrogen-bonding interactions .
Q. What role does stereochemistry play in the compound’s biological activity, and how is enantiomeric purity validated?
- Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for R-configuration). Bioactivity assays (e.g., enzyme inhibition) should compare R- and S-enantiomers. For example, the R-form may show higher binding affinity to target receptors due to spatial alignment of functional groups .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions.
- Solvent optimization : Use aprotic solvents (e.g., THF) to prevent nucleophilic interference.
- In-situ monitoring : Employ Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Identify impurities at ppm levels (e.g., residual alkylating agents).
- X-ray crystallography : Resolve structural ambiguities caused by polymorphic forms.
- Elemental analysis : Verify stoichiometry (e.g., C:H:N ratio) to confirm purity .
Q. How does this compound interact with biochemical pathways, and what assays are used to study its effects?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases).
- Cellular uptake studies : Use radiolabeled (e.g., 14C) compound to track intracellular distribution.
- Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
